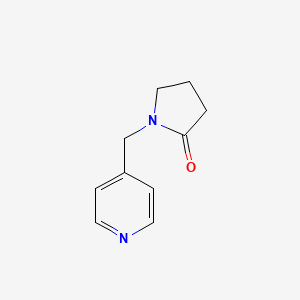

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIKWDBLZYABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471640 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132312-62-0 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the most prevalent and efficient synthetic pathway, the N-alkylation of 2-pyrrolidinone, offering a step-by-step experimental protocol. It further delves into the underlying reaction mechanism, characterization of the final product, and relevant safety considerations. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a diverse range of biologically active compounds.[1][2] Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance in drug design and development. The unique structural and electronic properties of the pyrrolidin-2-one ring allow for a variety of chemical modifications, enabling the fine-tuning of pharmacological activity.

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, the subject of this guide, incorporates a pyridine ring, a common feature in many drug molecules that can influence properties such as solubility, bioavailability, and receptor binding. The synthesis of this compound is a critical step in the exploration of its potential therapeutic applications.

Strategic Approach to Synthesis: N-Alkylation of 2-Pyrrolidinone

The most direct and widely applicable method for the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the N-alkylation of 2-pyrrolidinone with a suitable 4-picolyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen of the 2-pyrrolidinone acts as a nucleophile, attacking the electrophilic carbon of the 4-picolyl halide and displacing the halide leaving group.

The overall transformation can be represented as follows:

Caption: General scheme for the N-alkylation of 2-pyrrolidinone.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Pyrrolidinone | 616-45-5 | C₄H₇NO | 85.11 |

| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | C₆H₆ClN·HCl | 164.03 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-pyrrolidinone (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the 2-pyrrolidinone.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during this step.

-

Formation of the Alkylating Agent: In a separate flask, neutralize 4-(chloromethyl)pyridine hydrochloride (1.0 eq) with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent to obtain 4-(chloromethyl)pyridine.

-

Alkylation: Dissolve the freshly prepared 4-(chloromethyl)pyridine in a minimal amount of anhydrous DMF and add it dropwise to the solution of the deprotonated 2-pyrrolidinone at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Mechanistic Insights

The synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.

Caption: SN2 mechanism for the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Step 1: Deprotonation: The strong base, sodium hydride, abstracts the acidic proton from the nitrogen of 2-pyrrolidinone to form a resonance-stabilized pyrrolidinone anion. This anion is a potent nucleophile.

Step 2: Nucleophilic Attack: The pyrrolidinone anion then attacks the electrophilic methylene carbon of 4-(chloromethyl)pyridine in a concerted fashion, displacing the chloride ion and forming the C-N bond to yield the final product.

Characterization of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

The identity and purity of the synthesized 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the pyrrolidinone ring and the pyridinylmethyl group. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the lactam and the carbons of the pyridine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₂N₂O (176.22 g/mol ). |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Safety Considerations

-

Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

4-(Chloromethyl)pyridine hydrochloride: Corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with care in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The N-alkylation of 2-pyrrolidinone with 4-(chloromethyl)pyridine provides a reliable and efficient pathway for the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one. This guide has outlined a detailed experimental protocol, elucidated the underlying reaction mechanism, and provided essential information for the characterization and safe handling of the compounds involved. The successful synthesis of this molecule opens avenues for further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs.

References

-

Synthesis, characterization and anti bacterial activity of some novel tryptamines bearing pyrrolidin-2-one moiety. International Journal of Pharmacy and Life Sciences. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a cyclobutane ring. SciSpace. [Link]

-

Synthesis, characterization and anti bacterial activity of some novel tryptamines bearing pyrrolidin-2-one moiety | Request PDF. ResearchGate. [Link]

Sources

A-Z Guide to Solubility Determination: 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one in DMSO

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of early-stage drug discovery, understanding the solubility of a compound in Dimethyl Sulfoxide (DMSO) is not merely a preliminary step but a critical determinant of its journey through high-throughput screening (HTS) and subsequent development.[1] DMSO's status as a near-universal solvent for a vast array of chemical entities makes it indispensable for creating the concentrated stock solutions that form the backbone of compound libraries.[2][3] This guide provides a comprehensive framework for determining the solubility of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest, in DMSO. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols for both kinetic and thermodynamic assessments, and offer insights into data interpretation and visualization. This document is intended to serve as a practical, authoritative resource for researchers, enabling them to generate robust and reliable solubility data essential for advancing drug discovery programs.

Foundational Principles: A Physicochemical Overview

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. A predictive assessment begins with a structural analysis of both solute and solvent.

1.1 The Solute: 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

-

Structure: This molecule features a pyridinyl ring linked via a methylene bridge to a pyrrolidin-2-one moiety.

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the amide group (lactam) in the pyrrolidinone ring introduces significant polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group contains both a hydrogen bond donor (N-H, if tautomerism occurs, though unlikely for the core structure) and a potent hydrogen bond acceptor (the carbonyl oxygen).

-

Molecular Weight: Approximately 176.22 g/mol .[4]

1.2 The Solvent: Dimethyl Sulfoxide (DMSO)

-

Structure: DMSO, (CH₃)₂S=O, is a highly polar aprotic solvent.[2][5][6]

-

Key Characteristics: Its defining feature is the strong dipole of the S=O bond, making it an excellent solvent for a wide range of polar and nonpolar compounds.[2][7] It is miscible with water and most organic solvents.[6][8][9] The sulfur atom is a soft Lewis acid, and the oxygen is a hard Lewis base, capable of accepting hydrogen bonds. Its high boiling point of 189 °C minimizes evaporation, ensuring concentration accuracy in HTS plates.[2]

-

Hygroscopicity: A critical consideration is DMSO's hygroscopic nature; it readily absorbs atmospheric moisture.[3][10][11] This absorbed water can significantly decrease the solubility of hydrophobic compounds and potentially lead to compound precipitation or degradation over time.[3][10][11]

1.3 Predicted Interaction and Solubility

Based on the "like dissolves like" principle, the polar nature of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one suggests a high affinity for the highly polar DMSO. The key interactions facilitating dissolution are expected to be strong dipole-dipole forces between the solute's polar groups (pyridine ring, lactam) and the sulfoxide group of DMSO.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is assessed in two distinct contexts, each providing different but equally vital information.[12]

-

Kinetic Solubility: This is the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added.[12][13][14] It's a measure of how quickly a compound precipitates out of a supersaturated solution under specific, time-constrained conditions (e.g., 2 hours).[13][15] This measurement is paramount for HTS, as it predicts whether a compound will remain in solution during an in vitro bioassay.[12][16]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent (in this case, pure DMSO) when the solid and solution phases are in equilibrium.[17] This value is determined over a longer incubation period (e.g., 24-48 hours) and is crucial for formulation, lead optimization, and understanding the compound's intrinsic physicochemical properties.[13][18]

This guide will focus on determining the thermodynamic solubility of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one in pure DMSO, as this is the foundational measurement for creating stable, high-concentration stock solutions.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[18][19]

3.1 Principle

An excess amount of the solid compound is added to DMSO. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.

3.2 Materials and Equipment

-

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one (solid powder, >98% purity)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials (e.g., 2 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)

-

Volumetric flasks and pipettes for standard preparation

3.3 Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh approximately 10 mg of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one and dissolve it in DMSO in a 10 mL volumetric flask to create a primary stock solution (approx. 1 mg/mL).

-

Perform a series of serial dilutions from this stock solution to prepare at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility.

-

-

Sample Preparation:

-

To at least three separate glass vials, add an excess amount of solid 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one. An excess is visually confirmed when undissolved solid remains at the bottom of the vial. A starting point is to add ~5-10 mg of solid to 1 mL of DMSO.

-

Accurately add 1.0 mL of anhydrous DMSO to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure true thermodynamic equilibrium is reached.[13]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes at 25 °C.

-

Filtration: Directly filter the suspension using a syringe fitted with a 0.22 µm DMSO-compatible filter. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with DMSO to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.

-

3.4 Self-Validation and Causality

-

Why excess solid? To ensure the solution becomes saturated, which is the definition of equilibrium solubility.[18]

-

Why 24-48 hours of agitation? This duration is critical to overcome kinetic barriers and ensure the system reaches a true thermodynamic steady state.[13][17]

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.[19]

-

Why filtration/centrifugation? This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Why a calibration curve? It provides a robust and accurate method for quantifying the analyte concentration, ensuring the reliability of the final result.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the thermodynamic and kinetic solubility determination processes.

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and easy comparison.

Table 1: Calibration Curve Data (Example)

| Standard Conc. (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 200 | 3,000,000 |

| R² Value | >0.999 |

Table 2: Thermodynamic Solubility Results (Example)

| Replicate | Supernatant Dilution Factor | Measured Conc. (µg/mL) | Calculated Solubility (mg/mL) |

| 1 | 100 | 155 | 15.5 |

| 2 | 100 | 152 | 15.2 |

| 3 | 100 | 156 | 15.6 |

| Mean | 15.4 | ||

| Std. Dev. | 0.21 | ||

| Solubility (mM) | ~87.4 mM |

Interpretation: The results should be reported as a mean value with standard deviation. A low standard deviation across replicates validates the precision of the method. A solubility of >10 mg/mL (~57 mM) is generally considered highly soluble in DMSO and is excellent for creating concentrated stock solutions (e.g., 10-20 mM) for HTS campaigns.

Conclusion

Determining the thermodynamic solubility of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one in DMSO is a foundational assay that provides critical data for its progression in a drug discovery pipeline. The shake-flask method, while requiring more time than high-throughput kinetic assays, delivers the definitive equilibrium solubility value necessary for preparing stable, reliable compound stock solutions. By adhering to the detailed, self-validating protocol outlined in this guide, researchers can generate high-quality, reproducible data, thereby preventing downstream issues such as compound precipitation in assays and ensuring the integrity of screening results. This rigorous approach embodies the principles of scientific integrity and provides the authoritative grounding needed for confident decision-making in drug development.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubMed. (2010). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

-

ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

ResearchGate. (2019). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from [Link]

-

PubMed. (2019). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from [Link]

-

MDPI. (2023). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]

-

PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. acs.org [acs.org]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. researchgate.net [researchgate.net]

- 11. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one moiety, fused with a pyridine ring, constitutes a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one and its derivatives. While a specific CAS number for the parent compound, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, is not readily found in public databases, this guide will focus on the synthesis, physicochemical properties, and burgeoning therapeutic applications of this important class of molecules. Particular attention will be given to their potential in drug development, most notably as novel antimalarial agents. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutics based on this promising chemical scaffold.

Introduction: The Pyrrolidinone-Pyridine Scaffold

The convergence of the pyrrolidinone and pyridine rings in a single molecular entity has garnered significant interest in the field of drug discovery. The pyrrolidin-2-one ring, a five-membered lactam, is a structural motif present in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and its stereochemical versatility.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common bioisostere for a phenyl ring, offering improved solubility and metabolic stability, and the nitrogen atom can act as a hydrogen bond acceptor or a basic center.[2][3]

The combination of these two pharmacophores in the 1-(pyridin-4-ylmethyl)pyrrolidin-2-one scaffold creates a unique three-dimensional structure with a rich potential for diverse biological activities.[4] The pyrrolidine ring's sp3-hybridized carbons allow for the exploration of three-dimensional chemical space, a key factor in enhancing drug-target interactions and improving pharmacokinetic profiles.[1] The linkage via a methylene bridge to the 4-position of the pyridine ring provides a specific spatial orientation that can be crucial for target engagement.

Synthesis and Mechanistic Considerations

The synthesis of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one derivatives can be achieved through several synthetic routes. A common and efficient method involves the N-alkylation of pyrrolidin-2-one with a suitable pyridine-containing electrophile.

General Synthesis Workflow: N-Alkylation

The most straightforward approach to synthesizing the target scaffold is the nucleophilic substitution reaction between pyrrolidin-2-one and 4-(chloromethyl)pyridine or a similar reactive intermediate.

Caption: General workflow for the N-alkylation synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how 1-(pyridin-4-ylmethyl)pyrrolidin-2-one could be synthesized in a laboratory setting.

Materials:

-

Pyrrolidin-2-one

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous DMF to the flask. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the nucleophilic pyrrolidin-2-one anion.

-

Alkylation: Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in anhydrous DMF to the reaction mixture. Stir the mixture at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(pyridin-4-ylmethyl)pyrrolidin-2-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the decomposition of the reagent and unwanted side reactions.

-

Anhydrous Solvent: The use of an anhydrous solvent like DMF is crucial to prevent the quenching of the strong base (NaH) and the pyrrolidin-2-one anion.

-

Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic N-H of the pyrrolidin-2-one, thereby generating a potent nucleophile for the subsequent alkylation reaction.

-

Aqueous Work-up: The work-up procedure is designed to remove the DMF solvent, unreacted starting materials, and inorganic byproducts from the desired product.

Physicochemical Properties

The physicochemical properties of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one and its derivatives are critical for their drug-like characteristics and their behavior in biological systems. Below is a table summarizing key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | Santa Cruz Biotechnology[5] |

| Molecular Weight | 176.22 g/mol | Santa Cruz Biotechnology[5] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure |

| LogP (calculated) | Varies with derivatives, generally low to moderate | [6] |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, pyridine nitrogen) | Inferred from structure |

| Hydrogen Bond Donors | 0 | Inferred from structure |

Applications in Drug Development

The 1-(pyridin-4-ylmethyl)pyrrolidin-2-one scaffold has emerged as a promising starting point for the development of new therapeutic agents, particularly in the field of infectious diseases.

Antimalarial Activity: Targeting Prolyl-tRNA Synthetase

Recent research has highlighted the potential of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent antimalarial agents.[4][6] These compounds have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action:

The primary molecular target of these compounds is the parasite's cytoplasmic prolyl-tRNA synthetase (PRS).[4] PRS is an essential enzyme responsible for charging proline to its cognate tRNA, a critical step in protein synthesis. Inhibition of PRS leads to a cessation of protein production and ultimately, parasite death.

Caption: Inhibition of prolyl-tRNA synthetase by the drug leads to parasite death.

The selectivity of these compounds for the parasite's PRS over the human ortholog is a key factor in their therapeutic potential, minimizing off-target effects and potential toxicity.[4]

Other Potential Therapeutic Areas

The pyrrolidin-2-one scaffold is known for a wide range of biological activities, suggesting that 1-(pyridin-4-ylmethyl)pyrrolidin-2-one derivatives could be explored for other therapeutic applications, including:

-

Anticancer: Many pyrrolidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4]

-

Central Nervous System (CNS) Disorders: The racetam class of drugs, which feature a pyrrolidin-2-one core, are known for their nootropic effects.

-

Anti-inflammatory: Certain pyrrolidinone-containing compounds have shown anti-inflammatory properties.[4]

Future Directions and Conclusion

The 1-(pyridin-4-ylmethyl)pyrrolidin-2-one scaffold represents a promising area for further research and development. The demonstrated antimalarial activity of its derivatives warrants further investigation, including lead optimization to improve potency, selectivity, and pharmacokinetic properties. The versatility of the pyrrolidinone-pyridine core suggests that libraries of these compounds could be screened against a wide range of biological targets to uncover new therapeutic applications.

References

-

DSpace@MIT. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link]

-

ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... [Link]

-

PubChem. (n.d.). Pf-04447943. [Link]

-

U.S. Food and Drug Administration. (2015). 208351Orig1s000. [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. dspace.mit.edu [dspace.mit.edu]

An In-Depth Technical Guide to Identifying and Validating the Biological Targets of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel small molecule, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one. Recognizing the limited existing data on this specific compound, we leverage a structure-based hypothesis-driven approach, drawing insights from the well-characterized pharmacophores it contains: a pyridine ring and a pyrrolidin-2-one core. This document outlines a multi-pronged strategy encompassing computational prediction, affinity-based proteomics, and biophysical and cell-based validation assays. Detailed, field-proven protocols are provided for each experimental stage, emphasizing scientific integrity and causality behind methodological choices. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically uncover the mechanism of action of this and other novel chemical entities, thereby accelerating the drug discovery pipeline.

Introduction and Rationale

The journey of a small molecule from initial synthesis to a clinically approved therapeutic is contingent on a thorough understanding of its mechanism of action, which begins with the identification of its biological target(s). The subject of this guide, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, represents a common challenge in early-stage drug discovery: a novel chemical entity with potential bioactivity but an unknown molecular target.

The structure of this compound, featuring a pyridine ring linked to a pyrrolidin-2-one scaffold, provides a logical starting point for our investigation. Pyridine and its derivatives are prevalent in over 7,000 existing drug molecules and are known to interact with a wide array of biological targets, contributing to their diverse pharmacological activities, including anti-infective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] The pyrrolidinone core, a five-membered lactam, is also a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds with activities ranging from antimicrobial and anticancer to anticonvulsant.[5][6][7][8][9] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional shape of the molecule, which is critical for specific protein-ligand interactions.[5][10]

Given this structural context, we can hypothesize that 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one may interact with protein classes known to bind these moieties. These classes include, but are not limited to, G-protein coupled receptors (GPCRs), kinases, and ion channels. This guide will, therefore, present a systematic workflow to first identify and then rigorously validate these potential interactions.

Strategic Workflow for Target Identification and Validation

Our approach is designed as a multi-stage funnel, beginning with broad, unbiased screening methods and progressively moving towards more specific and rigorous validation assays. This ensures an efficient use of resources and a high degree of confidence in the final identified target(s).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one moiety, fused with a pyridine ring, represents a significant structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, a key derivative of this class. The document will delve into its chemical and physical properties, spectroscopic profile for characterization, synthesis methodologies, and its emerging role in drug discovery, particularly as a potent antimalarial agent. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics based on the pyrrolidine scaffold.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidine ring is a five-membered saturated heterocycle that is a ubiquitous structural component in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its inherent three-dimensionality, conferred by the sp3-hybridized carbon atoms, allows for the exploration of diverse chemical space, a critical aspect in modern drug design. When incorporated into the pyrrolidin-2-one (or γ-lactam) structure, the scaffold gains additional chemical features that contribute to its versatility as a pharmacophore.

Derivatives of pyrrolidin-2-one have been shown to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3] The fusion of the pyrrolidin-2-one ring with a pyridine moiety, as seen in 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, introduces further complexity and potential for specific biological interactions, making it a "privileged scaffold" in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is fundamental for its synthesis, purification, and characterization.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational identifiers for any chemical compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.22 g/mol | [4] |

Spectroscopic Data for Structural Elucidation

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, and the pyrrolidin-2-one ring. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons connecting the two ring systems would likely appear as a singlet around δ 4.5-5.0 ppm. The protons of the pyrrolidin-2-one ring would exhibit characteristic multiplets in the upfield region (δ 2.0-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the lactam (around δ 175 ppm), the carbons of the pyridine ring (in the aromatic region, δ 120-150 ppm), and the aliphatic carbons of the methylene bridge and the pyrrolidin-2-one ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-N stretching and C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one would show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve cleavage of the bond between the methylene group and the pyridine ring, as well as fragmentation of the pyrrolidin-2-one ring.

Synthesis Methodology

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be achieved through the N-alkylation of pyrrolidin-2-one with a suitable pyridinylmethyl halide. A general and efficient protocol is outlined below.

Experimental Protocol: N-Alkylation of Pyrrolidin-2-one

This procedure describes a common method for the synthesis of N-substituted pyrrolidin-2-ones.

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Step-by-Step Methodology:

-

Deprotonation of Pyrrolidin-2-one: To a solution of pyrrolidin-2-one in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for a specified period to allow for the complete formation of the corresponding lactam anion. The choice of base is critical; stronger bases like NaH ensure complete deprotonation, leading to higher yields, but require stricter anhydrous conditions.

-

Nucleophilic Substitution: 4-(Chloromethyl)pyridine hydrochloride, a common alkylating agent, is then added to the reaction mixture.[5] The reaction is allowed to warm to room temperature and stirred for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The nucleophilic lactam anion displaces the chloride ion in an Sₙ2 reaction.

-

Reaction Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Biological Activity and Applications in Drug Discovery

The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold has emerged as a promising framework for the development of novel therapeutic agents, with significant recent findings in the field of antimalarial drug discovery.

Antimalarial Activity: Targeting Prolyl-tRNA Synthetase

Recent studies have identified derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one as potent inhibitors of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS).[3] This enzyme is crucial for protein synthesis in the malaria parasite, making it an attractive drug target.

-

Mechanism of Action: These compounds act as ATP-site binders, competitively inhibiting the function of PRS. This inhibition disrupts protein synthesis, ultimately leading to the death of the parasite. The selectivity for the parasite enzyme over the human counterpart is a key factor in their therapeutic potential.

-

Structure-Activity Relationship (SAR): Research has shown that modifications to the pyridine and pyrrolidin-2-one rings can significantly impact the potency and pharmacokinetic properties of these compounds. For instance, the introduction of different substituents on the pyridine ring can modulate the binding affinity to the target enzyme.

Broader Pharmacological Potential

The pyrrolidin-2-one ring system is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The diverse pharmacological effects of pyrrolidin-2-one derivatives include:[2][3][6]

-

Anticonvulsant Activity

-

Anti-inflammatory Effects

-

Anticancer Properties

-

Antidepressant and Procognitive Effects

The presence of the pyridine moiety in 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can further enhance its drug-like properties, including solubility and the ability to form salts, which are important considerations in drug development.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is not widely available, general precautions for handling similar chemical structures should be observed. Compounds containing pyridine and pyrrolidinone moieties may be harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a molecule of significant interest to the medicinal chemistry and drug discovery community. Its straightforward synthesis, coupled with the proven biological activity of its derivatives, particularly as antimalarial agents, underscores its potential as a valuable building block for the development of new therapeutics. The privileged nature of the pyrrolidin-2-one scaffold, combined with the favorable properties imparted by the pyridine ring, makes this compound and its analogues a rich area for future research and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic profile of this class of compounds are warranted to unlock their full therapeutic potential.

References

-

Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pf-04447943 | C20H25N7O2 | CID 135564558 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-(1-Methyl-pyrrolidin-2-yl)-pyridine | C10H14N2 | CID 10154194 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrrolidine, 1-methyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Retrieved January 18, 2026, from [Link]

-

3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-Methyl-3-(1-methyl-5-oxo-2-pyrrolidinyl)pyridinium | C11H15N2O+ | CID 583 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (PHY0074798) - PhytoBank. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrrolidine, TMS derivative - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

Showing Compound Nicotine (FDB003968) - FooDB. (2010, April 8). Retrieved January 18, 2026, from [Link]

-

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride | C19H23ClN2 | CID 6433473 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

CASRN Chemical Abstracts Service (CAS) Registry Number* ChemName Preferred Chemical Abstracts (CA) Index Name CASRN CASR - EPA. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrrolidine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

A Technical Guide to 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one for Research Applications

Introduction

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, with CAS Number 20980-33-0, is a heterocyclic compound featuring a pyridine ring linked to a pyrrolidinone moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery. The pyrrolidinone core is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs, while the pyridine ring can participate in hydrogen bonding and other molecular interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an in-depth overview of the commercial availability, quality control, and research applications of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one to support researchers and drug development professionals.

Commercial Availability and Procurement

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is available from several chemical suppliers catering to the research and development sector. It is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application.

Table 1: Key Commercial Suppliers of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

| Supplier | Product Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-217887 | ≥98% | 1g, 5g, 25g |

| Sigma-Aldrich | Not readily available | - | - |

| Cayman Chemical | 20980-22-7 | ≥98% | 1g, 5g |

| ECHEMI | 20980-22-7 | Varies | Bulk inquiries |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

When procuring this compound, it is essential to request a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity, identity, and the analytical methods used for quality control.

Quality Control and Analytical Validation

Ensuring the quality of starting materials is a cornerstone of reproducible research. For 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, a multi-pronged analytical approach is recommended for identity and purity confirmation.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the pyridinyl, methyl, and pyrrolidinone protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Common techniques include electrospray ionization (ESI).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A validated method can separate the target compound from potential impurities, starting materials, and byproducts.

Illustrative Quality Control Workflow

The following diagram outlines a typical workflow for the quality control of incoming 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Caption: Quality control workflow for 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one.

Step-by-Step Protocol: Purity Determination by HPLC

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation:

-

Prepare a stock solution of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one as the percentage of the main peak area relative to the total peak area.

-

Research Applications

The unique structure of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one makes it a versatile scaffold in drug discovery. The pyrrolidinone ring is a common feature in molecules with a wide range of biological activities, while the pyridine moiety can be modified to tune the compound's properties.[1][3]

Potential as a Scaffold in Medicinal Chemistry

The pyrrolidine ring system is a key component in many approved drugs and investigational compounds.[2][4] Derivatives of pyrrolidinone have shown diverse pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer activities.[5] The 1-(Pyridin-4-ylmethyl) substituent provides a vector for further chemical modification to explore structure-activity relationships (SAR).

Role as a Chemical Intermediate

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can serve as a starting material for the synthesis of more complex molecules. The pyridine nitrogen can be quaternized or the ring can undergo various substitution reactions, while the pyrrolidinone ring offers sites for functionalization. General synthetic routes to pyrrolidines are well-established, often involving cycloaddition reactions or the ring contraction of pyridines.[4][6][7]

Conceptual Pathway: Drug Discovery and Development

The following diagram illustrates the potential progression of a research program utilizing 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one as a starting scaffold.

Caption: Conceptual drug discovery pathway starting from the scaffold.

Conclusion

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a commercially available compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique chemical structure, combining the versatile pyrrolidinone core with a modifiable pyridine ring, offers a promising starting point for the development of novel therapeutics. Rigorous quality control and analytical validation are paramount to ensure the reliability and reproducibility of research findings. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this compound into their research programs.

References

-

ResearchGate. Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... [Link]

-

PubChem. Pf-04447943. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

National Institutes of Health. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

-

OUCI. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

UNII. 7N969W8Y4O. [Link]

-

Chem-Impex. 4-Pyrrolidin-2-ylpyridine. [Link]

- Google Patents. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PubMed. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. [Link]

-

PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine. [Link]

-

ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Pyrrolidine synthesis via ring contraction of pyridines [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Structural Analogs of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one: Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract

The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide focuses on the structural analogs of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, a chemotype that has recently garnered significant interest for its therapeutic potential. Initially explored for its role in overcoming multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp), this class of compounds has also demonstrated potent activity in other therapeutic areas, notably as antimalarial agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs. Detailed experimental protocols for synthesis and key biological assays are provided to enable researchers to further explore this promising chemical space.

Introduction: The Versatility of the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic scaffold that is a cornerstone in drug discovery. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance.[1] The structural rigidity of the ring, combined with the hydrogen bond accepting capability of the lactam carbonyl and the potential for substitution at various positions, allows for the precise spatial arrangement of pharmacophoric features. This facilitates interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[1]

The parent compound of interest, 1-(pyridin-4-ylmethyl)pyrrolidin-2-one, marries the pyrrolidin-2-one core with a 4-pyridinylmethyl substituent. This combination introduces a basic nitrogen atom, which can be crucial for target engagement and can influence the physicochemical properties of the molecule, such as solubility and lipophilicity.

Synthetic Strategies for 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one and its Analogs

The primary route for the synthesis of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one and its structural analogs is the N-alkylation of pyrrolidin-2-one with a suitable pyridinylmethyl halide. This is a classic SN2 reaction where the nitrogen atom of the lactam acts as a nucleophile.[2]

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of 1-(pyridin-4-ylmethyl)pyrrolidin-2-one analogs.

Detailed Experimental Protocol: Synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

This protocol describes a standard procedure for the N-alkylation of pyrrolidin-2-one with 4-(chloromethyl)pyridine hydrochloride.

Materials:

-

Pyrrolidin-2-one

-

4-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add pyrrolidin-2-one (1.0 eq.) to a round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of pyrrolidin-2-one.

-

N-Alkylation: In a separate flask, neutralize 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) with a saturated aqueous solution of NaHCO₃ and extract with EtOAc. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base. Dissolve the resulting 4-(chloromethyl)pyridine in a minimal amount of anhydrous DMF.

-

Reaction: Add the solution of 4-(chloromethyl)pyridine to the solution of the deprotonated pyrrolidin-2-one at room temperature. Let the reaction stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(pyridin-4-ylmethyl)pyrrolidin-2-one.

Biological Activities and Structure-Activity Relationships (SAR)

Antimalarial Activity: Targeting Prolyl-tRNA Synthetase

A significant breakthrough in the therapeutic application of this scaffold was the discovery of its potent antimalarial activity. Analogs of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as inhibitors of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[3]

Table 1: Antimalarial Activity and Cytotoxicity of 1-(Pyridin-4-yl)pyrrolidin-2-one Analogs [3]

| Compound | R¹ | R² | P. falciparum Growth Inhibition IC₅₀ (µM) | Human Cell (HEK293) Cytotoxicity IC₅₀ (µM) | Selectivity Index (SI) |

| 1 | H | CN | 0.005 | >50 | >10000 |

| 1-S (-) | H | CN | 0.003 | >50 | >16667 |

| 1-R (+) | H | CN | >10 | >50 | - |

| 2 | H | CH₂OH | 0.023 | >50 | >2174 |

| 3-S | OMe | CN | 0.004 | >50 | >12500 |

| 4-S | H | CONH₂ | 0.008 | >50 | >6250 |

Data extracted from Reference[3]. The S-enantiomer was found to be the active isomer.

Key SAR Insights:

-

Stereochemistry is Crucial: The antimalarial activity resides almost exclusively in the S-enantiomer, as demonstrated by the significant difference in potency between 1-S (-) and 1-R (+) .[4]

-

Substituents on the Benzylic Carbon: The presence of a cyano group at the benzylic position (R²) appears to be optimal for potency (compound 1 ). Replacement with a primary alcohol (compound 2 ) or a carboxamide (compound 4-S ) is tolerated but results in a slight decrease in activity.[4]

-

Pyridine Ring Modifications: Modifications to the heterocyclic moiety attached to the benzylic group are possible, as shown by the methoxy-substituted pyridine in compound 3-S , which retains high potency.[4]

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance (MDR)

The 1-(pyridin-4-ylmethyl) moiety is a common feature in various P-gp inhibitors.[5] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, leading to MDR.[5] Inhibitors of P-gp can restore the efficacy of these drugs. While specific data for 1-(pyridin-4-ylmethyl)pyrrolidin-2-one as a P-gp inhibitor is not extensively published, related structures containing the pyridinylmethyl group have shown significant activity in reversing MDR.[5][6]

Proposed Mechanism of P-gp Inhibition:

The pyridinylmethyl group can play a crucial role in P-gp inhibition. The basic nitrogen of the pyridine ring can be protonated at physiological pH, leading to a cationic species that can interact with negatively charged residues within the transmembrane domains or at the nucleotide-binding domains of P-gp. This interaction can interfere with the conformational changes required for substrate transport or ATP hydrolysis.

Caption: Proposed mechanism of P-gp inhibition by 1-(pyridin-4-ylmethyl)pyrrolidin-2-one analogs.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEK293, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value using a dose-response curve.

Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., K562/A02) and parental cells (e.g., K562)

-

Complete cell culture medium

-

Rhodamine 123

-

Test compounds dissolved in DMSO

-

Verapamil (positive control P-gp inhibitor)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and resuspend cells in a complete medium to a concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the test compounds at various concentrations and incubate for 30 minutes at 37°C. Include a vehicle control and a positive control (Verapamil).

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to each tube and incubate for 60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold PBS.

-

Fluorescence Measurement: Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., FITC channel).

-

Data Analysis: The increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the reversal fold or EC₅₀ for P-gp inhibition.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one Interactions with Plasmodium falciparum Prolyl-tRNA Synthetase: A Technical Guide

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the interactions between 1-(pyridin-4-ylmethyl)pyrrolidin-2-one derivatives and their target, Plasmodium falciparum prolyl-tRNA synthetase (PfPRS). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the causality behind experimental choices, providing a robust framework for investigating the binding mechanisms of this promising antimalarial scaffold.

Introduction: The Significance of Targeting PfPRS with Novel Scaffolds

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery and development of novel therapeutics with unique mechanisms of action. Prolyl-tRNA synthetase (PRS) is a clinically validated antimalarial target.[1] This enzyme is essential for protein synthesis, and its inhibition leads to parasite death. The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold has been identified as a potent inhibitor of PfPRS, representing a promising new class of antimalarial agents.[1]

In silico modeling plays a pivotal role in modern drug discovery, offering atomic-level insights into ligand-protein interactions that are often difficult to obtain through experimental methods alone.[2][3] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, we can predict binding poses, estimate binding affinities, and elucidate the key molecular interactions that drive inhibitor potency and selectivity. This guide will provide a detailed protocol for such a study, using a representative compound from the 1-(pyridin-4-ylmethyl)pyrrolidin-2-one series and the crystal structure of PfPRS.

Foundational Components: The Protein and the Ligand

A successful in silico study begins with high-quality structural data for both the protein target and the ligand of interest.

The Target: Plasmodium falciparum Prolyl-tRNA Synthetase (PfPRS)

The Protein Data Bank (PDB) is the primary repository for macromolecular structural data. For this study, we will utilize the crystal structure of PfPRS in complex with a derivative of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold (PDB ID: 7F97).[4] This structure provides an excellent starting point as it contains a bound ligand within the active site, offering crucial information about the binding pocket and key interactions.

The Ligand: A Representative 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one Derivative

For this guide, we will use a representative compound from this chemical series: (4S)-4-(3-fluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one . Its 3D structure can be obtained from the PubChem database (CID: 168511389).[5] Using a publicly available and well-defined chemical structure is essential for the reproducibility of the study.

The Workflow: A Step-by-Step Guide to In Silico Analysis